Cas no 1506527-63-4 (4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol)

4-(3-Amino-4-bromo-1H-pyrazol-1-yl)methylphenol is a brominated pyrazole derivative with a phenolic functional group, offering versatile reactivity for synthetic applications. Its structure combines an amino group at the 3-position and a bromine substituent at the 4-position of the pyrazole ring, enabling selective modifications such as cross-coupling reactions or further functionalization. The phenol moiety enhances solubility in polar solvents and provides a handle for conjugation or derivatization. This compound is particularly useful in pharmaceutical and agrochemical research as a building block for heterocyclic scaffolds. Its well-defined reactivity profile and stability under standard conditions make it a reliable intermediate for targeted synthesis.
4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol structure
1506527-63-4 structure
商品名:4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol
CAS番号:1506527-63-4
MF:C10H10BrN3O
メガワット:268.109900951386
CID:5961196
PubChem ID:80104598

4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol 化学的及び物理的性質

名前と識別子

    • 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol
    • EN300-1108104
    • 1506527-63-4
    • AKOS018665806
    • 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
    • インチ: 1S/C10H10BrN3O/c11-9-6-14(13-10(9)12)5-7-1-3-8(15)4-2-7/h1-4,6,15H,5H2,(H2,12,13)
    • InChIKey: NGNVMHVLOAHSHC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N)=NN(C=1)CC1C=CC(=CC=1)O

計算された属性

  • せいみつぶんしりょう: 267.00072g/mol
  • どういたいしつりょう: 267.00072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1108104-0.05g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
0.05g
$1091.0 2023-10-27
Enamine
EN300-1108104-1.0g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4
1g
$1299.0 2023-05-23
Enamine
EN300-1108104-10.0g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4
10g
$5590.0 2023-05-23
Enamine
EN300-1108104-5g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
5g
$3770.0 2023-10-27
Enamine
EN300-1108104-10g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
10g
$5590.0 2023-10-27
Enamine
EN300-1108104-2.5g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
2.5g
$2548.0 2023-10-27
Enamine
EN300-1108104-0.25g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
0.25g
$1196.0 2023-10-27
Enamine
EN300-1108104-1g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
1g
$1299.0 2023-10-27
Enamine
EN300-1108104-0.1g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4 95%
0.1g
$1144.0 2023-10-27
Enamine
EN300-1108104-5.0g
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]phenol
1506527-63-4
5g
$3770.0 2023-05-23

4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol 関連文献

4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenolに関する追加情報

Introduction to 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol (CAS No. 1506527-63-4)

4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol, with the CAS number 1506527-63-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique molecular structure that includes a pyrazole ring, an amino group, and a bromine atom, which collectively contribute to its biological activity and pharmacological properties.

The molecular formula of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol is C12H12BrN3O, and its molecular weight is approximately 286.15 g/mol. The compound's structure features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group linked to a pyrazole ring. The presence of the bromine atom and the amino group imparts specific chemical and biological properties that make it an interesting candidate for various research applications.

In recent years, 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol has been extensively studied for its potential as an inhibitor of specific enzymes and receptors. One of the key areas of research has been its activity as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial enzymes involved in cell cycle regulation and cancer progression. Studies have shown that this compound can selectively inhibit CDK4 and CDK6, thereby disrupting the cell cycle and potentially leading to cell death in cancer cells.

Beyond its role as a CDK inhibitor, 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. Additionally, preliminary research has indicated that this compound may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with 3-amino-4-bromopyrazole in the presence of a suitable base, followed by reduction to form the final product. The purity and yield of the synthesized compound can be optimized by carefully controlling reaction conditions such as temperature, solvent, and catalysts.

In terms of safety and handling, while 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol is not classified as a hazardous substance, it is important to follow standard laboratory safety protocols when handling this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place away from incompatible materials.

The future prospects for 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol are promising. Ongoing clinical trials are evaluating its efficacy and safety in various therapeutic applications, particularly in oncology and inflammatory diseases. Additionally, researchers are exploring its potential as a lead compound for the development of more potent and selective derivatives with enhanced pharmacological properties.

In conclusion, 4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylphenol (CAS No. 1506527-63-4) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and biological activities make it an important subject of ongoing research, with promising applications in cancer therapy, inflammation management, and neuroprotection. As more studies are conducted, it is likely that this compound will continue to reveal new insights into its mechanisms of action and therapeutic potential.

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